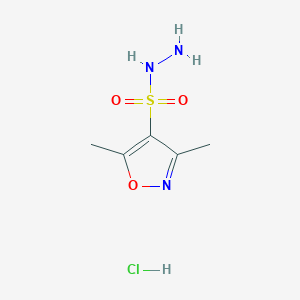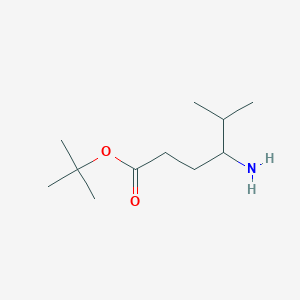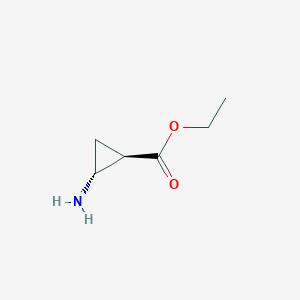![molecular formula C7H11NO4S B8138064 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide](/img/structure/B8138064.png)
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a thiolactone under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the thiolactone ring .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines under appropriate conditions.
Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the spirocyclic core .
Scientific Research Applications
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, thereby modulating the activity of these targets . The pathways involved in its action depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
- 7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide
- 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide
Uniqueness
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide stands out due to its specific functional groups and the potential for diverse chemical modifications. Its spirocyclic structure provides a unique three-dimensional scaffold that can be exploited for various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKHTCGCKPMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)O)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B8138046.png)



